[4-(Heptadecafluorooctyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Heptadecafluorooctyl)phenyl]methanol: is a chemical compound known for its unique structure and properties. It consists of a phenyl group substituted with a heptadecafluorooctyl chain and a methanol group. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their high stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Heptadecafluorooctyl)phenyl]methanol typically involves the reaction of 4-bromophenylmethanol with heptadecafluorooctyl iodide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Heptadecafluorooctyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [4-(Heptadecafluorooctyl)phenyl]methanol is used in the synthesis of various fluorinated compounds, which are valuable in materials science and surface chemistry due to their hydrophobic and oleophobic properties.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated substances on biological systems. Its unique properties make it a useful tool in the development of drug delivery systems and imaging agents.
Industry: Industrially, this compound is used in the production of coatings, lubricants, and surfactants. Its stability and resistance to degradation make it suitable for applications in harsh environments.
Mechanism of Action
The mechanism of action of [4-(Heptadecafluorooctyl)phenyl]methanol involves its interaction with various molecular targets. The fluorinated chain imparts unique properties, such as high stability and resistance to metabolic degradation. This makes it effective in applications where long-lasting effects are desired. The compound can interact with cell membranes, altering their properties and affecting cellular processes.
Comparison with Similar Compounds
- [4-(Perfluorooctyl)phenyl]methanol
- [4-(Nonafluorobutyl)phenyl]methanol
- [4-(Tridecafluorohexyl)phenyl]methanol
Comparison: Compared to similar compounds, [4-(Heptadecafluorooctyl)phenyl]methanol has a longer fluorinated chain, which enhances its hydrophobic and oleophobic properties. This makes it more effective in applications requiring high stability and resistance to degradation. Its unique structure also allows for specific interactions with biological systems, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F17O/c16-8(17,7-3-1-6(5-33)2-4-7)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4,33H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCXGBGLEZMUEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F17O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724661 |
Source
|
Record name | [4-(Heptadecafluorooctyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163114-33-8 |
Source
|
Record name | [4-(Heptadecafluorooctyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.